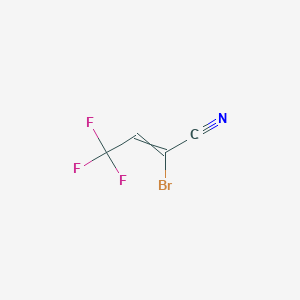
2-Bromo-4,4,4-trifluoro-2-butenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluoro-2-butenenitrile typically involves multi-step reactions. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,4,4-trifluoro-2-butenenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium or copper catalysts are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while addition reactions can yield more complex organic compounds .
Aplicaciones Científicas De Investigación
2-Bromo-4,4,4-trifluoro-2-butenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies, particularly in proteomics research.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,4,4-trifluoro-2-butenenitrile involves its interaction with molecular targets through its reactive bromine and nitrile groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures . The specific pathways and targets depend on the context of its use, such as in biochemical assays or synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but with a benzene ring instead of a butene backbone.
4-Bromo-1,1,2-trifluoro-1-butene: Another related compound with slight variations in the fluorine and bromine positions.
Uniqueness
2-Bromo-4,4,4-trifluoro-2-butenenitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups, which confer distinct reactivity and applications compared to other similar compounds .
Actividad Biológica
2-Bromo-4,4,4-trifluoro-2-butenenitrile (CAS Number: 157735-86-9) is an organic compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a butenenitrile backbone. This configuration imparts distinct electronic properties that influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound's electrophilicity, making it reactive towards various biological molecules. The nitrile functional group can participate in nucleophilic addition reactions, which may lead to the formation of biologically relevant derivatives.
Cytotoxicity Studies
A study investigating the cytotoxic effects of related trifluoromethylated compounds demonstrated significant activity against cancer cell lines. The mechanism involved the induction of apoptosis through oxidative stress pathways. Although direct studies on this compound are scarce, its structural similarities imply it may exhibit comparable cytotoxic effects.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various trifluoromethylated compounds and evaluated their biological activities. The researchers found that derivatives containing the bromine substituent exhibited enhanced reactivity towards biological targets compared to their non-brominated counterparts. This suggests that this compound could be a valuable candidate for further investigation in drug development.
Case Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study focusing on nitrile-containing compounds, researchers identified that the presence of halogen substituents significantly influenced the biological activity. The introduction of bromine in this compound is expected to enhance lipophilicity and improve membrane permeability, potentially leading to increased bioactivity.
Data Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Nucleophilic addition |
| Trifluoromethylated derivative A | Moderate | <10 µM | Apoptosis induction |
| Trifluoromethylated derivative B | High | <5 µM | Oxidative stress |
Propiedades
Fórmula molecular |
C4HBrF3N |
|---|---|
Peso molecular |
199.96 g/mol |
Nombre IUPAC |
2-bromo-4,4,4-trifluorobut-2-enenitrile |
InChI |
InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H |
Clave InChI |
SIUGKXQZOZLYLJ-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C#N)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















